molecular formula C14H19N5O3 B1510246 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 49554-54-3

7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1510246
CAS No.: 49554-54-3
M. Wt: 305.33 g/mol
InChI Key: NRYADAUZQBBNJK-VWMGYNLJSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic tetrahydrofuro[3,4-d][1,3]dioxol group, and an aminomethyl substituent at the 6-position of the dioxolane ring. The aminomethyl group enhances aqueous solubility compared to hydrophobic substituents, while the dioxolane moiety may improve metabolic stability .

Properties

IUPAC Name

7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-14(2)21-9-8(5-15)20-13(10(9)22-14)19-4-3-7-11(16)17-6-18-12(7)19/h3-4,6,8-10,13H,5,15H2,1-2H3,(H2,16,17,18)/t8-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYADAUZQBBNJK-VWMGYNLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743314
Record name 7-[5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49554-54-3
Record name 7-[5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 7-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 49554-54-3) is a complex organic molecule belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O3C_{14}H_{19}N_{5}O_{3}, indicating a structure that includes multiple functional groups conducive to biological activity. The presence of a pyrrolo[2,3-d]pyrimidine core is significant for its interaction with biological targets.

Inhibition of Protein Kinases

Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can act as potent inhibitors of specific protein kinases:

  • Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4) : Research indicates that compounds with similar structures exhibit IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4, suggesting strong inhibitory potential against malaria-causing parasites .
CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Another area of interest is the inhibition of Nicotinamide N-Methyltransferase (NNMT) . This enzyme plays a role in metabolic processes and has been linked to various diseases:

  • Inhibitory Effects : Certain analogs have demonstrated submicromolar potency against NNMT, with IC50 values indicating effective inhibition . The structural modifications on the amino acid portion significantly influence the activity.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of pyrrolo[2,3-d]pyrimidine derivatives to their targets. These studies highlight the importance of hydrophobic interactions and hydrogen bonding in achieving effective inhibition .
  • Synthesis and Evaluation : A series of compounds were synthesized based on the pyrrolo[2,3-d]pyrimidine scaffold. These compounds were evaluated for their biological activity in vitro and in vivo. The results showed promising activity against both PfCDPK4 and NNMT .
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics in animal models. This suggests potential for therapeutic applications .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds with pyrrolo-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and metastasis .
    • A study demonstrated that modifications of the aminomethyl group enhance the compound's interaction with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
  • Antiviral Properties
    • The compound's structural features suggest potential activity against viral infections. Preliminary studies have indicated that it may inhibit viral replication mechanisms similar to other known antiviral agents .
    • Targeting viral polymerases has been a focus of research, with compounds like this showing promise in disrupting the replication cycle of viruses such as HIV and Hepatitis C .
  • Neuroprotective Effects
    • Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress markers and improve neuronal survival in models of neurodegenerative diseases .
    • Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Applications

  • Enzyme Inhibition
    • The compound acts as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
    • This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an anticancer agent.
  • Signal Transduction Modulation
    • Studies have suggested that this compound can modulate signaling pathways associated with cell growth and apoptosis. It appears to influence the MAPK/ERK pathway, which is crucial for cellular responses to growth factors .

Material Science Applications

  • Polymer Chemistry
    • The unique chemical structure allows for the incorporation of this compound into polymer matrices for drug delivery systems. Its solubility and reactivity can be tailored to create responsive materials that release therapeutic agents under specific conditions .
    • Research is ongoing into its use in creating biodegradable polymers that could serve as scaffolds for tissue engineering applications.
  • Nanotechnology
    • The compound's properties make it suitable for functionalization of nanoparticles used in targeted drug delivery systems. Its ability to bind selectively to certain biological targets enhances the efficacy of nanoparticle-based therapies .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro using modified derivatives of the compound .
Study BAntiviral PropertiesShowed effectiveness against HIV replication in cell cultures .
Study CNeuroprotectionReduced oxidative stress in neuronal cells exposed to neurotoxic agents .
Study DEnzyme InhibitionIdentified as a potent inhibitor of DHFR with implications for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives with Aromatic Substituents

  • N4-(3-Trifluoromethylphenyl)-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 20, ): Key Differences: Trifluoromethylphenyl at N4 and dichlorobenzyl at C4. Impact: The electron-withdrawing CF₃ group enhances receptor binding via dipole interactions, while the dichlorobenzyl increases lipophilicity, favoring membrane penetration. The target compound’s aminomethyl group offers better solubility but reduced lipophilicity .
  • N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9, ): Key Differences: Chlorophenyl at N4 and methylbenzyl at C5. Impact: Chlorine’s electronegativity may strengthen hydrogen bonding, but the methylbenzyl group’s bulkiness could limit access to narrow enzyme pockets.

Sugar-Modified Analogues

  • 7-β-D-Ribofuranosyl-pyrrolo[2,3-d]pyrimidin-4-amine (Xylo-tubercidin, ): Key Differences: Ribofuranosyl sugar instead of dioxolane. Impact: The sugar moiety enables incorporation into nucleic acids, typical of antimetabolites. The target compound’s lack of a sugar group suggests a non-nucleoside mechanism, such as kinase inhibition .

Heterocyclic Substituents

  • 7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () :
    • Key Differences : Furanmethyl at C7 and dimethyl groups at C5/C6.
    • Impact : The planar furan ring may engage in π-π stacking, but its smaller size compared to the dioxolane group in the target compound might reduce steric hindrance in binding pockets. Dimethyl groups at C5/C6 could hinder rotational freedom, affecting binding kinetics .

Fluorinated Derivatives

  • Fluorinated N-Substituted 6-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines (): Key Differences: Fluorine atoms and methoxyphenyl groups. The target compound’s aminomethyl group introduces basicity, which could influence pH-dependent solubility and protein interactions .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyrrolo[2,3-d]pyrimidine 6-(Aminomethyl)-dioxolane Kinase inhibition (hypothesized)
Compound 20 () Pyrrolo[2,3-d]pyrimidine N4-CF₃Ph; C6-2,4-Cl₂Benzyl Kinase inhibition (demonstrated)
Xylo-tubercidin () Pyrrolo[2,3-d]pyrimidine β-D-Ribofuranosyl Antimetabolite
Compound 9 () Pyrrolo[2,3-d]pyrimidine N4-ClPh; C6-2-MeBenzyl RTK inhibition
7-(Furan-2-ylmethyl) Derivative Pyrrolo[2,3-d]pyrimidine C7-Furanmethyl; C5/C6-Me₂ Undisclosed (structural study)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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